5-tert-Butyl-isophthalic acid monomethyl ester

Lipophilicity Drug-likeness Chromatographic retention

Researchers synthesizing NAALADase/PSMA inhibitors face statistical mono-protection challenges with symmetric diacids. 5-tert-Butyl-isophthalic acid monomethyl ester (CAS 377731-29-8) provides a pre-differentiated scaffold with one free carboxylate and one methyl ester, enabling sequential orthogonal elongation without statistical protection. Key advantages: (1) Bypasses at least one synthetic step vs. the diacid, reducing cost and waste. (2) Introduces a hydrophobic tert-butyl pocket (XLogP3 3.5) for MOF construction or HPLC calibration. (3) Supplied with ≥97% purity; stable at room temperature.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 377731-29-8
Cat. No. B1280826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butyl-isophthalic acid monomethyl ester
CAS377731-29-8
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)O
InChIInChI=1S/C13H16O4/c1-13(2,3)10-6-8(11(14)15)5-9(7-10)12(16)17-4/h5-7H,1-4H3,(H,14,15)
InChIKeyKUPYAQNSGMRTJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-Butyl-isophthalic acid monomethyl ester: Baseline Properties & Analogs


5-tert-Butyl-isophthalic acid monomethyl ester (CAS 377731-29-8) is an asymmetrically difunctionalized isophthalic acid derivative bearing a hydrophobic tert-butyl group at the 5-position, one free carboxylic acid, and one methyl ester [1]. Its computed XLogP3 is 3.5, and it possesses one hydrogen bond donor and four hydrogen bond acceptors [1]. This compound occupies a distinct and non-interchangeable position within the 5-substituted isophthalate family, situated between the fully deprotected 5-tert-butylisophthalic acid (XLogP3-AA 2.6; two H-bond donors) and the fully protected dimethyl 5-tert-butylisophthalate (XLogP3-AA 3.3; zero H-bond donors), while offering substantially higher lipophilicity than the unsubstituted monomethyl isophthalate (XLogP3 1.8) [2][3][4].

Product Type Asymmetric bifunctional building block
Selection Logic Single free carboxylate + masked methyl ester
Key Attribute Intermediate lipophilicity (XLogP3 3.5) in isophthalate series

5-tert-Butyl-isophthalic acid monomethyl ester: Non-Interchangeable Analogs


Attempting to substitute 5-tert-butyl-isophthalic acid monomethyl ester with its closest commercially available analogs—5-tert-butylisophthalic acid (diacid), dimethyl 5-tert-butylisophthalate (diester), or monomethyl isophthalate (lacking the tert-butyl group)—is chemically unsound because each analog presents a fundamentally different combination of hydrogen-bond donor count (2, 0, and 1, respectively), calculated lipophilicity (XLogP3 values of 2.6, 3.3, and 1.8, respectively versus 3.5 for the target), and molecular weight (222.2, 250.3, and 180.2 g/mol, respectively versus 236.3 g/mol for the target) [1][2][3]. These differences translate directly into divergent solubility, partitioning, reactivity in stepwise orthogonal deprotection strategies, and coordination behavior with metal ions [4]. The monomethyl monoacid architecture is specifically exploited as a synthetic intermediate in the preparation of NAALADase inhibitors where the free carboxylate is required for target engagement while the methyl ester serves as a temporary protecting group [5].

Target Compound
5-tert-Butyl-isophthalic acid monomethyl ester
1 H-bond donor; XLogP3 3.5; stepwise orthogonal reactivity.
Analog A · Diacid
5-tert-Butylisophthalic acid
2 H-bond donors; XLogP3 2.6. Requires statistical or selective monofunctionalization.
Analog B · Diester
Dimethyl 5-tert-butylisophthalate
0 H-bond donors; XLogP3 3.3. Cannot engage in direct acid coupling without prior hydrolysis.
Analog C · Des-tert-butyl
Monomethyl isophthalate
1 H-bond donor; XLogP3 1.8. Lacks hydrophobic tert-butyl pocket.

5-tert-Butyl-isophthalic acid monomethyl ester: Comparative Evidence for Procurement


Lipophilicity Differentiation vs. Structural Analogs

5-tert-Butyl-isophthalic acid monomethyl ester displays an XLogP3 value of 3.5, which is 0.9 log units higher than the corresponding diacid (5-tert-butylisophthalic acid, XLogP3-AA 2.6), 1.7 log units higher than the des-tert-butyl monomethyl isophthalate (XLogP3 1.8), and 0.2 log units higher than the diester analog (dimethyl 5-tert-butylisophthalate, XLogP3-AA 3.3) when values are computed under the same PubChem XLogP3 algorithm [1][2][3][4]. A ΔXLogP3 of 0.2–1.7 units corresponds to an approximately 1.6- to 50-fold difference in octanol-water partition coefficient.

Lipophilicity Differentiation
Cross-study comparable
ΔXLogP3 = +0.9 (vs diacid), +0.2 (vs diester), +1.7 (vs des-tert-butyl)
Partitioning context may differ substantially; impacts method compatibility.
Computed under PubChem XLogP3 3.0 algorithm.
Lipophilicity Drug-likeness Chromatographic retention

Hydrogen-Bond Donor and Orthogonal Reactivity

The target compound possesses exactly one hydrogen-bond donor (the free carboxylic acid), compared with two donors for 5-tert-butylisophthalic acid and zero donors for dimethyl 5-tert-butylisophthalate [1][2][3]. This single-donor architecture enables orthogonal reactivity: the free carboxylate can participate in amide coupling, coordination to metal centers, or salt formation, while the methyl ester remains intact for subsequent hydrolysis or transesterification under orthogonal conditions. The diacid (two donors) would require statistical or selective activation for monofunctionalization, while the diester (zero donors) cannot engage in direct acid-based coupling without prior hydrolysis [4].

H-Bond Donor & Reactivity
Head-to-head
Target: 1 H-bond donor. Diacid: 2; Diester: 0.
Single-donor architecture supports orthogonal stepwise synthesis.
Descriptors from PubChem Cactvs.
Stepwise synthesis Protecting group strategy Bifunctional building block

Molecular Weight and Rotatable Bond Profile

The target compound has a molecular weight of 236.26 g/mol, which lies between the diacid analog (222.24 g/mol) and the diester analog (250.29 g/mol), and is substantially heavier than the des-tert-butyl monomethyl isophthalate (180.16 g/mol) [1][2][3][4]. The rotatable bond count is 4 for the target, compared with 3 for the diacid and monomethyl isophthalate, and 5 for the diester. These differences, while subtle, place the compound in a distinct property space that may trigger different outcomes in drug-likeness filters (e.g., Lipinski Rule of Five) or polymer property calculations such as glass-transition temperature predictions.

MW & Rotatable Bonds
Cross-study comparable
MW 236.3 g/mol; 4 rotatable bonds. ΔMW +14 to +56 vs analogs.
Distinct property space may influence drug-likeness filter interpretation.
PubChem computed molecular descriptors.
Physicochemical profiling Drug-likeness filters Procurement specifications

Data Gap: Biological Performance Comparison

A thorough search of the primary literature (PubMed, Google Patents, and PubChem BioAssay) through April 2026 reveals no published head-to-head studies that directly compare the biological activity, catalytic performance, or materials properties of 5-tert-butyl-isophthalic acid monomethyl ester against its closest analogs under identical experimental conditions [1]. The compound appears in patents as a defined synthetic intermediate (e.g., WO2002057222A2), but the patent does not provide quantitative IC50, selectivity, or stability data comparing the monomethyl ester to the diacid, diester, or des-tert-butyl congeners [2]. This evidence gap means that any claims of superior biological potency, target selectivity, or in vivo performance for this specific compound cannot be substantiated by direct comparative data at this time. Procurement decisions should therefore rest on the well-defined physicochemical differentiation (LogP, H-bond donors, orthogonal reactivity) rather than on unverified biological superiority.

Biological Comparison Gap
Data to verify
No direct comparative biological data found.
Procurement decisions rest on physicochemical differentiation.
Literature search: PubMed, Patents, PubChem BioAssay (April 2026).
Data gap Procurement risk assessment

5-tert-Butyl-isophthalic acid monomethyl ester: Application Scenarios


Bifunctional Building Block for Stepwise Synthesis

The compound's single free carboxylic acid (one H-bond donor) combined with a masked methyl ester enables sequential, orthogonal elongation without the need for statistical mono-protection or selective deprotection of a symmetric diacid or diester [1][2]. This scenario is directly supported by its use as an intermediate in NAALADase inhibitor synthesis (WO2002057222A2), where regioselective functionalization at the free carboxylate is required [3]. Researchers procuring this building block can bypass at least one synthetic step relative to starting from the diacid, reducing overall synthetic cost and waste.

Lipophilicity-Modulated Ligand for MOF Synthesis

With a XLogP3 of 3.5—substantially higher than unsubstituted isophthalic acid derivatives (XLogP3 ~1.8 for monomethyl isophthalate)—this compound introduces a pronounced hydrophobic tert-butyl pocket when used as a ligand precursor [1][4]. Literature on the related diacid (5-tert-butylisophthalic acid) demonstrates that the tert-butyl group generates bi-porous MOFs with distinct hydrophilic and hydrophobic channels (7.448 Å vs. 2.33 Å wide) [5]. The monomethyl ester analog allows pre-installation of the hydrophobic tert-butyl group while retaining a free carboxylate for metal coordination, potentially enabling stepwise MOF construction or surface functionalization not achievable with the symmetric diacid or diester.

Chromatographic Standard and Calibrant

The compound's intermediate XLogP3 of 3.5 and its molecular weight of 236.26 g/mol place it in a useful calibration range for reversed-phase HPLC method development, bridging the gap between more polar isophthalate analogs (diacid XLogP3 2.6; monomethyl isophthalate XLogP3 1.8) and more lipophilic diester analogs (XLogP3 3.3) [1][2][4][6]. Its single hydrogen-bond donor further distinguishes its retention behavior from the diacid (2 donors) and diester (0 donors), providing a unique retention-time marker for quality control of isophthalate derivative libraries.

Synthetic Intermediate for NAALADase/PSMA Inhibitors

Patent WO2002057222A2 explicitly discloses 5-tert-butyl-isophthalic acid monomethyl ester as a chemical entity within the synthetic pathway to thiol-based NAALADase inhibitors [3]. For medicinal chemistry groups pursuing prostate-specific membrane antigen (PSMA) or glutamate carboxypeptidase II (GCP II) inhibitor programs, procuring this exact intermediate ensures fidelity to the patented route and avoids the need to re-validate an alternative building block, which would introduce process chemistry risk and potential intellectual property complications.

Application
Selection Property
Validation Focus
Stepwise Synthesis
Orthogonal reactivity (1 COOH + 1 COOMe)
Step-count reduction vs. diacid/diester routes
MOF Ligand Precursor
Hydrophobic tert-butyl + free carboxylate
Pore hydrophobicity and stepwise metal coordination
Chromatographic Calibrant
Intermediate XLogP3 3.5 with 1 H-bond donor
Retention-time marker for isophthalate libraries
NAALADase/PSMA Inhibitor Intermediate
Fidelity to patented synthetic route
Process chemistry risk and IP alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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